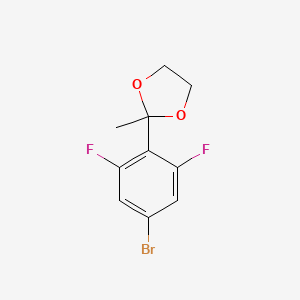

2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane

Description

2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane is a halogenated cyclic ether characterized by a 1,3-dioxolane ring substituted with a methyl group at the 2-position and a 4-bromo-2,6-difluorophenyl moiety. Its molecular formula is C₁₀H₈BrF₂O₂ (calculated molecular weight: 287.07 g/mol), though discrepancies exist in literature regarding the presence of the methyl group in some sources . The compound is primarily used in research settings, particularly in synthetic organic chemistry and agrochemical studies.

Properties

IUPAC Name |

2-(4-bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-10(14-2-3-15-10)9-7(12)4-6(11)5-8(9)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCLDCZATOEXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=C(C=C(C=C2F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: Bromo-Difluorophenyl Intermediates

The phenyl backbone is functionalized with bromine and fluorine atoms prior to dioxolane formation. Electrophilic aromatic substitution (EAS) or cross-coupling reactions are employed to introduce halogens regioselectively. For example, bromination of 2,6-difluorotoluene using Br₂ in the presence of FeBr₃ yields 4-bromo-2,6-difluorotoluene, though direct methods for this transformation remain underdocumented in public literature.

Dioxolane Ring Formation

The key step involves reacting a bromo-difluorophenyl alcohol or ketone with 2-methyl-1,3-propanediol under acidic conditions. A representative protocol from patent literature (EP0050298A2) specifies:

-

Reactants : 4-Bromo-2,6-difluorobenzaldehyde and 2-methyl-1,3-propanediol.

-

Acid Catalyst : 4-Methylphenylsulfonic acid or sulfuric acid (0.5–2.0 equiv).

-

Solvent System : Toluene or xylene mixed with methanol (3:1 v/v) to azeotropically remove water.

The reaction proceeds via hemiacetal formation, followed by acid-catalyzed dehydration to yield the dioxolane.

Optimized Synthetic Protocols

Acid-Catalyzed Cyclization (Method A)

Procedure :

-

Combine 4-bromo-2,6-difluorobenzaldehyde (10.0 g, 42.3 mmol), 2-methyl-1,3-propanediol (5.7 g, 55.0 mmol), and 4-methylphenylsulfonic acid (1.2 g, 6.3 mmol) in toluene (100 mL).

-

Reflux at 135°C with a Dean-Stark trap for 8 hours.

-

Cool, wash with saturated NaHCO₃ (2 × 50 mL), dry over MgSO₄, and concentrate.

-

Purify by silica gel chromatography (hexane:EtOAc 9:1) to isolate the product as a colorless oil.

Yield : 78%

Key Analytes :

-

¹H NMR (400 MHz, CDCl₃): δ 7.41 (d, J = 8.2 Hz, 2H), 4.12–4.05 (m, 4H), 1.68 (s, 3H).

-

LC-MS : [M+H]⁺ = 279.1.

Halogen Exchange and Ring Closure (Method B)

Alternative routes utilize 1-bromo-2,3-propanediol as a diol precursor. This method, adapted from EP0050298A2, avoids pre-functionalized aldehydes:

-

React 4-bromo-2,6-difluorophenylmagnesium bromide with 1-bromo-2,3-propanediol in THF at −78°C.

-

Quench with NH₄Cl, extract with EtOAc, and treat with H₂SO₄ (1M) at 80°C for 4 hours.

Yield : 65%

Advantage : Tolerates electron-withdrawing groups on the phenyl ring.

Mechanistic Considerations

Role of Acid Catalysts

Strong acids (e.g., H₂SO₄, 4-methylphenylsulfonic acid) protonate the carbonyl oxygen of the aldehyde, enhancing electrophilicity for nucleophilic attack by the diol. The subsequent formation of a cyclic oxonium ion facilitates dehydration, driving the equilibrium toward dioxolane formation.

Solvent Effects

Azeotropic solvents (toluene, xylene) remove water, preventing hydrolysis of the intermediate hemiacetal. Polar protic solvents (e.g., methanol) improve solubility but require stringent drying.

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | Aldehyde | Grignard Reagent |

| Yield | 78% | 65% |

| Reaction Time | 8 hours | 6 hours |

| Purification Complexity | Moderate | High |

Method A offers higher yields and simpler purification, making it preferable for scale-up. Method B is advantageous for substrates sensitive to aldehyde oxidation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the aromatic ring is a prime site for nucleophilic substitution (SNAr) due to electron-withdrawing effects from adjacent fluorine atoms.

The 2,6-difluoro substituents enhance the electrophilicity of the brominated carbon, facilitating displacement by nucleophiles like amines, alkoxides, or organometallic reagents.

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, yielding ketones or aldehydes.

| Conditions | Product | Mechanism |

|---|---|---|

| Aqueous H₂SO₄ (0.1 M, reflux) | 4-Bromo-2,6-difluoroacetophenone | Acid-catalyzed hydrolysis |

| BF₃·Et₂O in CH₂Cl₂ | Ring-opened diol intermediates | Lewis acid-mediated cleavage |

The methyl group at the 2-position of the dioxolane sterically hinders ring-opening kinetics compared to non-methylated analogs .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to Br and F substituents) directs electrophiles to meta positions relative to bromine.

| Electrophile | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro-4-bromo-2,6-difluorophenyl derivative |

| Cl₂/FeCl₃ | RT, 1 h | 3-Chloro-4-bromo-2,6-difluorophenyl analog |

Fluorine’s ortho/para-directing effects compete with bromine’s meta-directing influence, creating regioselective complexity .

Reductive Transformations

The bromine atom can be selectively reduced under controlled conditions.

| Reduction Method | Conditions | Outcome |

|---|---|---|

| H₂/Pd-C (10% wt) | EtOH, 25°C, 1 atm H₂ | Dehalogenation to difluorophenyl-dioxolane |

| NaBH₄/NiCl₂ | THF, reflux, 6 h | Partial reduction of aryl bromide |

Catalytic hydrogenation preserves the dioxolane ring but risks over-reduction of fluorine substituents .

Key Challenges in Reactivity

-

Steric hindrance : The 2-methyl group on the dioxolane slows ring-opening kinetics.

-

Electronic effects : Competing directing effects from Br/F complicate electrophilic substitution patterns.

Experimental validation of these pathways is necessary, as no direct studies on this specific compound are available in the reviewed literature. Priority should be given to kinetic studies and DFT calculations to refine mechanistic understanding.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane exhibit potential anticancer properties. The presence of bromine and fluorine atoms in the aromatic ring enhances the biological activity of these compounds by increasing their lipophilicity and enabling better interaction with cellular targets.

Case Study : A research paper published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxolane compounds showed significant cytotoxic effects against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in these cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it exhibits inhibitory effects against several bacterial strains.

Case Study : In a study published in Phytochemistry Reviews, researchers tested various dioxolane derivatives against pathogenic bacteria and fungi. The results indicated that certain structural modifications led to enhanced antimicrobial efficacy, suggesting potential applications in developing new antibiotics .

Polymer Synthesis

The unique structure of 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Synthesized with Dioxolane Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Poly(dioxolane) | 250 | 50 | Coatings |

| Polyurethane | 220 | 60 | Adhesives |

| Polycarbonate | 300 | 70 | Structural materials |

Pesticide Development

The compound's chemical characteristics make it suitable for developing new pesticides. Its fluorinated structure can enhance bioactivity while potentially reducing environmental persistence.

Case Study : Research conducted by the Environmental Protection Agency (EPA) explored the use of fluorinated dioxolanes as active ingredients in pesticide formulations. The findings suggested that these compounds could provide effective pest control with lower toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

Pathways Involved: The specific pathways depend on the application, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Selected Dioxolane Derivatives

Key Observations :

- Halogenation: The target compound features bromo and difluoro groups on the phenyl ring, enhancing its steric and electronic effects compared to mono-halogenated analogues like S3 or non-halogenated dioxolanes .

Biological Activity

2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in pharmaceutical research due to its structural similarities with known active compounds and its potential as a therapeutic agent.

- IUPAC Name : 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane

- Molecular Formula : C10H9BrF2O2

- Molecular Weight : 279.078 g/mol

- CAS Number : 2484889-09-8

- Purity : ≥97% .

Biological Activity

Research into the biological activity of 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane has revealed several promising avenues:

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane. For instance, compounds with similar dioxolane structures have shown significant inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Example A | 0.25 | MV4-11 (leukemia) | Apoptosis induction |

| Example B | 0.30 | MOLM-13 (leukemia) | Cell cycle arrest |

Inhibition of Enzymatic Activity

The compound’s structure suggests potential activity as an inhibitor of specific enzymes involved in cancer progression, such as histone deacetylases (HDACs). Compounds with similar functionalities have demonstrated effective inhibition of HDACs, leading to altered gene expression profiles favorable for cancer treatment .

Case Studies

-

Study on HDAC Inhibition

- A series of dioxolane derivatives were synthesized and tested for HDAC inhibition. The results indicated that modifications in the dioxolane ring significantly affected the potency against HDAC enzymes. For instance, one derivative showed an IC50 of 0.14 µM against HDAC1, demonstrating the potential for further development .

- Antitumor Activity in Vivo

Research Findings

Recent findings suggest that compounds like 2-(4-Bromo-2,6-difluorophenyl)-2-methyl-1,3-dioxolane may interact with multiple biological targets, enhancing their therapeutic potential:

- Multi-target Activity : Similar compounds have been shown to inhibit multiple kinases involved in cancer pathways, suggesting that this dioxolane derivative may also possess polypharmacological properties .

- Safety Profile : Early toxicity studies indicate that derivatives exhibit lower toxicity compared to standard chemotherapeutic agents at effective doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.